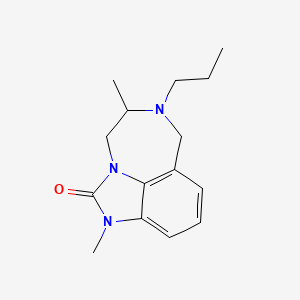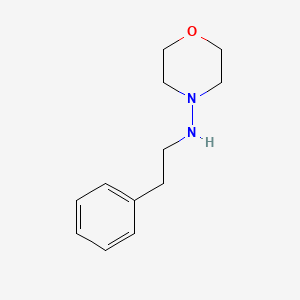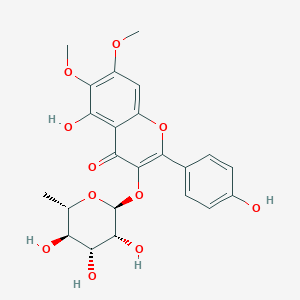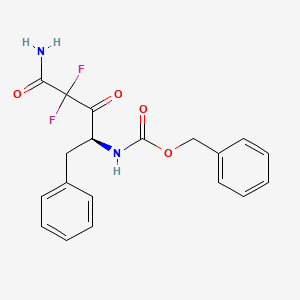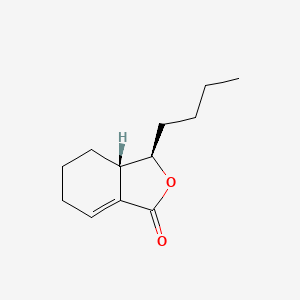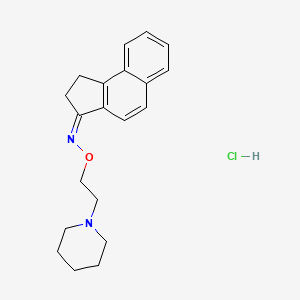
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benz(e)indenone core and a piperidinyl ethyl oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)indenone core through cyclization reactions. Subsequent steps involve the introduction of the piperidinyl ethyl oxime group through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A structurally related compound with similar chemical properties.
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime: A closely related derivative without the monohydrochloride group.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
157596-34-4 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
(Z)-N-(2-piperidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-4-12-22(13-5-1)14-15-23-21-20-11-10-18-17-7-3-2-6-16(17)8-9-19(18)20;/h2-3,6-9H,1,4-5,10-15H2;1H/b21-20-; |
Clé InChI |
DDIQNTJGPJXXEM-CFRCJOIHSA-N |
SMILES isomérique |
C1CCN(CC1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
SMILES canonique |
C1CCN(CC1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










